![molecular formula C28H39NO2 B048481 2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol CAS No. 112900-03-5](/img/structure/B48481.png)
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emindole DB is a member of the indole diterpenoid family, a class of structurally diverse fungal secondary metabolites. These compounds are typically produced by fungi such as Penicillium, Aspergillus, Claviceps, and Epichloe species. Emindole DB is known for its complex structure, which includes a cyclic diterpene skeleton and an indole ring moiety. This compound has garnered attention due to its biological activities, including antibacterial, anti-insect, and ion channel inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole diterpenoids, including Emindole DB, often involves the precursor 3-geranylgeranylindole. This precursor undergoes various modifications such as cyclization, oxidation, and prenylation to form the final compound. The specific synthetic routes for Emindole DB are complex and involve multiple steps, including the use of reagents like geranylgeranyl diphosphate and indole-3-glycerol phosphate .
Industrial Production Methods
Industrial production of Emindole DB is typically achieved through fermentation processes involving the cultivation of fungi known to produce this compound. The fungi are grown under controlled conditions to maximize the yield of Emindole DB. The compound is then extracted and purified using techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Emindole DB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Emindole DB include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of Emindole DB depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Emindole DB has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of indole diterpenoids.
Biology: Investigated for its role in fungal metabolism and its interactions with other biological molecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of bioactive compounds for agricultural and pharmaceutical applications.
Wirkmechanismus
The mechanism of action of Emindole DB involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit ion channels, which can affect cellular signaling and function. The compound’s structure allows it to bind to these targets with high affinity, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Emindole DB include other indole diterpenoids such as:
- Paspaline
- Paxilline
- Penitrem D
- Janthitrems
- Lolitrems
Uniqueness
Emindole DB is unique among indole diterpenoids due to its specific structural features and biological activities.
Eigenschaften
CAS-Nummer |
112900-03-5 |
|---|---|
Molekularformel |
C28H39NO2 |
Molekulargewicht |
421.6 g/mol |
IUPAC-Name |
2-[(3S,4aS,6aR,7R,10aR,10bS)-7-(1H-indol-3-ylmethyl)-6a,10b-dimethyl-8-methylidene-1,2,3,4a,5,6,7,9,10,10a-decahydrobenzo[f]chromen-3-yl]propan-2-ol |
InChI |
InChI=1S/C28H39NO2/c1-18-10-11-23-27(4,21(18)16-19-17-29-22-9-7-6-8-20(19)22)14-13-25-28(23,5)15-12-24(31-25)26(2,3)30/h6-9,17,21,23-25,29-30H,1,10-16H2,2-5H3/t21-,23-,24+,25+,27-,28+/m1/s1 |
InChI-Schlüssel |
OZUKTQAIGDLHCP-JEAHLELXSA-N |
SMILES |
CC12CCC(OC1CCC3(C2CCC(=C)C3CC4=CNC5=CC=CC=C54)C)C(C)(C)O |
Isomerische SMILES |
C[C@@]12CC[C@H](O[C@H]1CC[C@]3([C@H]2CCC(=C)[C@H]3CC4=CNC5=CC=CC=C54)C)C(C)(C)O |
Kanonische SMILES |
CC12CCC(OC1CCC3(C2CCC(=C)C3CC4=CNC5=CC=CC=C54)C)C(C)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


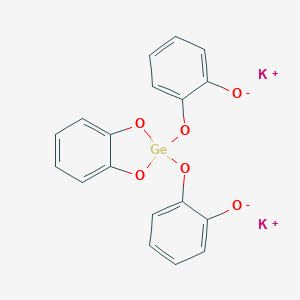
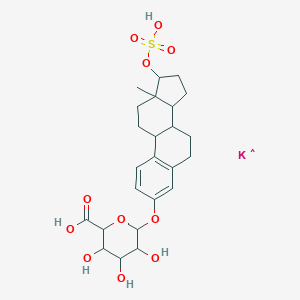
![1-[2-(2-Hydroxyethoxy)ethoxy]-3-benzyloxy-2-propanol](/img/structure/B48408.png)
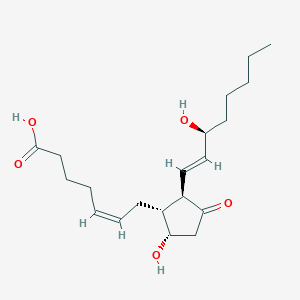
![P-[(2E)-3-Cyano-2-methyl-2-propen-1-yl]phosphonic Acid Diphenyl Ester](/img/structure/B48415.png)

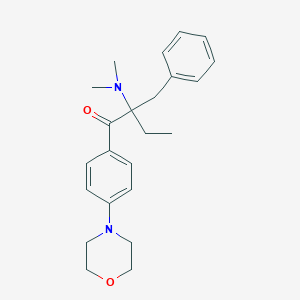
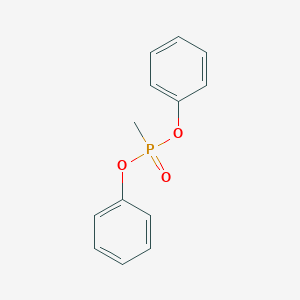
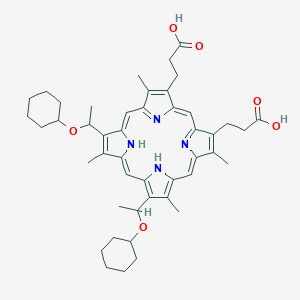
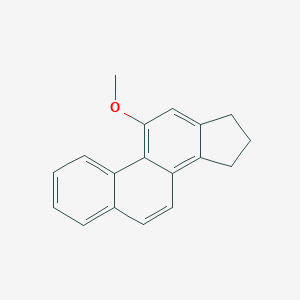
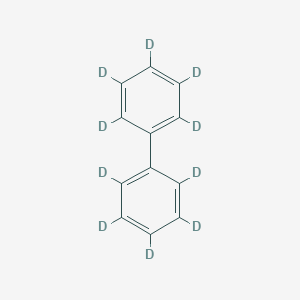
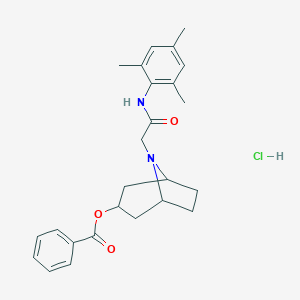
![8H-Indeno[1,2-d]thiazol-2-amine hydrobromide](/img/structure/B48431.png)

